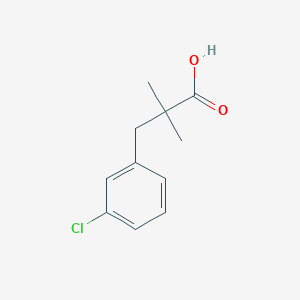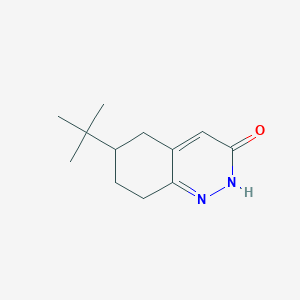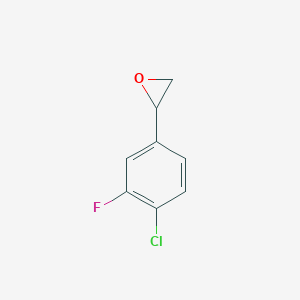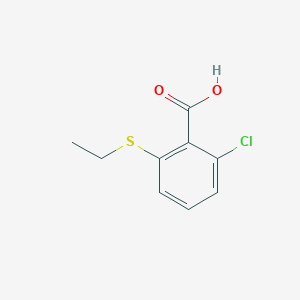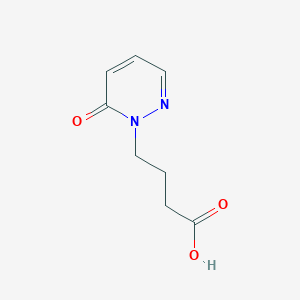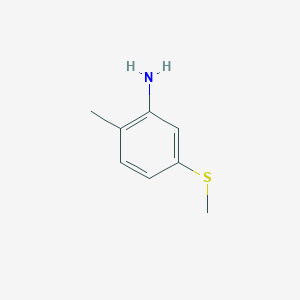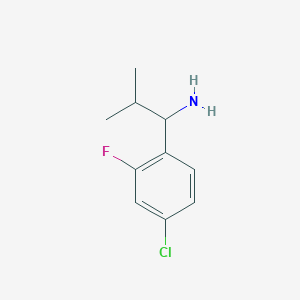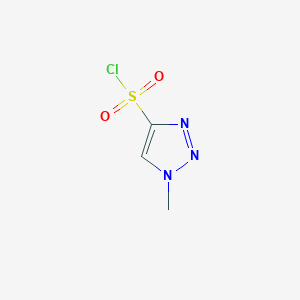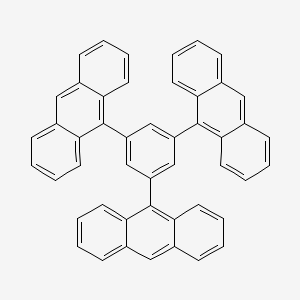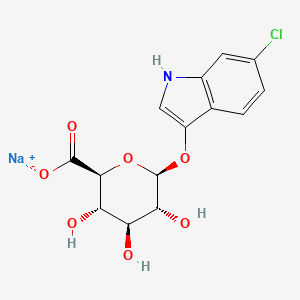
6-Chloro-3-indolyl beta-D-glucuronide sodium salt
Descripción general
Descripción
6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt, also known as RED-GLUC, is a chromogenic substrate for β-glucuronidase . Upon cleavage by β-glucuronidase, it forms an insoluble salmon-colored precipitate .
Molecular Structure Analysis
The molecular formula of 6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt is C14H14ClNO7 • C6H13N . The molecular weight is 442.89 . The SMILES string isNC1CCCCC1.O[C@@H]2C@@HC@@HC(O)=O)Oc3c[nH]c4cc(Cl)ccc34 . Chemical Reactions Analysis
6-Chloro-3-indolyl-β-D-glucuronide is a substrate for the enzyme β-glucuronidase . When cleaved by β-glucuronidase, it forms an insoluble salmon-colored precipitate .Physical And Chemical Properties Analysis
The compound is a powder with an assay of ≥97.0% (HPLC) . It has an optical activity of [α]20/D −70.5±2°, c = 1% in DMF/H2O 1:1 . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “6-Chloro-3-indolyl beta-D-glucuronide sodium salt”:
Chromogenic Substrate for β-Glucuronidase
This compound is used as a chromogenic substrate for β-glucuronidase, which yields a salmon-colored precipitate upon cleavage. This application is significant in biological studies involving the hydrolysis of glucuronide-based substrates .
Pharmaceutical Intermediate
It serves as a pharmaceutical intermediate to reduce toxicity and is utilized as an enzyme substrate in diagnostic reagents .
Detection of β-Galactosidase Activity
In conjunction with IPTG, it is used for the detection of β-galactosidase activity in bacterial colonies through a colorimetric assay. This helps distinguish recombinant bacteria (white) from non-recombinants (salmon) .
GUS Gene Detection
The compound acts as a component in β-glucuronidase (GUS) assay buffer for histochemical GUS assays. It is used to prepare staining solutions to confirm GUS expression in samples .
Bacterial Contamination Detection
It is applied in the detection of bacterial contamination in food and water samples, particularly for identifying infections caused by E. coli .
Nucleic Acid Sequence Detection and Amplification
This chemical entity is used for coating magnetic particles that are employed in devices designed for the detection and amplification of nucleic acid sequences .
Mecanismo De Acción
Target of Action
The primary target of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances in the body .
Mode of Action
6-Chloro-3-indolyl beta-D-glucuronide sodium salt interacts with its target, β-glucuronidase, by serving as a chromogenic substrate . When cleaved by β-glucuronidase, it yields a salmon-colored precipitate , providing a visual indication of the enzyme’s activity.
Biochemical Pathways
The action of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt primarily affects the glucuronidation pathway . This pathway is part of the body’s broader detoxification system, where glucuronic acid is conjugated to a variety of endogenous and exogenous substances to facilitate their excretion .
Pharmacokinetics
It is known to be soluble in water , which may influence its absorption and distribution in the body
Result of Action
The molecular effect of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt’s action is the production of a salmon-colored precipitate upon cleavage by β-glucuronidase . This color change provides a visual readout of the enzyme’s activity, and can be used in various research and diagnostic applications .
Action Environment
The action, efficacy, and stability of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt can be influenced by various environmental factors. For instance, it is known to be light-sensitive , and incompatible with oxidizing agents and heat . These factors should be taken into account when storing and using this compound.
Propiedades
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO7.Na/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-4,9-12,14,16-19H,(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBOHCDHSUOGKP-CYRSAHDMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClNNaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-indolyl beta-D-glucuronide sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



